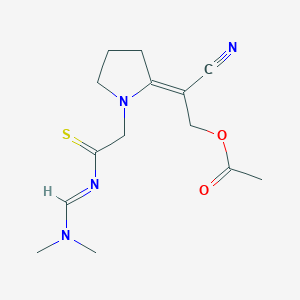
2-Cyano-2-(1-(2-(((dimethylamino)methylene)amino)-2-thioxoethyl)pyrrolidin-2-ylidene)ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-2-(1-(2-(((dimethylamino)methylene)amino)-2-thioxoethyl)pyrrolidin-2-ylidene)ethyl acetate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a cyano group, a pyrrolidine ring, and a thioxoethyl group. Its distinct chemical properties make it a valuable subject of study for researchers aiming to develop new materials and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-(1-(2-(((dimethylamino)methylene)amino)-2-thioxoethyl)pyrrolidin-2-ylidene)ethyl acetate typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of cyanoacetic acid hydrazide with various electrophiles and nucleophiles to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The temperature and reaction time are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems for monitoring and adjusting reaction parameters ensures consistent quality and efficiency. Purification processes such as recrystallization and chromatography are employed to isolate the compound from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-2-(1-(2-(((dimethylamino)methylene)amino)-2-thioxoethyl)pyrrolidin-2-ylidene)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 80°C.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields sulfoxides, while reduction with lithium aluminum hydride produces primary amines.
Wissenschaftliche Forschungsanwendungen
2-Cyano-2-(1-(2-(((dimethylamino)methylene)amino)-2-thioxoethyl)pyrrolidin-2-ylidene)ethyl acetate has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Researchers are exploring its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2-Cyano-2-(1-(2-(((dimethylamino)methylene)amino)-2-thioxoethyl)pyrrolidin-2-ylidene)ethyl acetate involves its interaction with specific molecular targets. The cyano group and thioxoethyl group play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyanoacetohydrazide: A precursor in the synthesis of heterocyclic compounds.
Thioxoethyl derivatives: Compounds with similar thioxoethyl groups that exhibit comparable chemical reactivity.
Uniqueness
2-Cyano-2-(1-(2-(((dimethylamino)methylene)amino)-2-thioxoethyl)pyrrolidin-2-ylidene)ethyl acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C14H20N4O2S |
|---|---|
Molekulargewicht |
308.40 g/mol |
IUPAC-Name |
[(2Z)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]ethyl] acetate |
InChI |
InChI=1S/C14H20N4O2S/c1-11(19)20-9-12(7-15)13-5-4-6-18(13)8-14(21)16-10-17(2)3/h10H,4-6,8-9H2,1-3H3/b13-12-,16-10? |
InChI-Schlüssel |
UDPUTVHFZWDWTN-DQYUBNONSA-N |
Isomerische SMILES |
CC(=O)OC/C(=C\1/CCCN1CC(=S)N=CN(C)C)/C#N |
Kanonische SMILES |
CC(=O)OCC(=C1CCCN1CC(=S)N=CN(C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


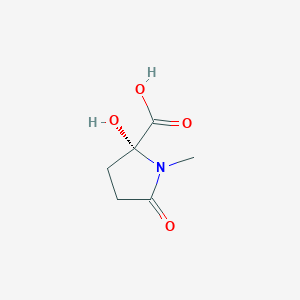
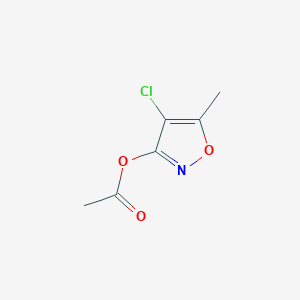
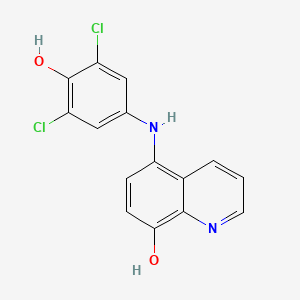
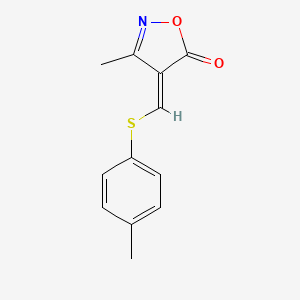
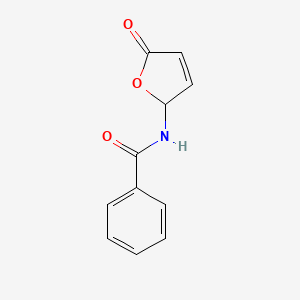

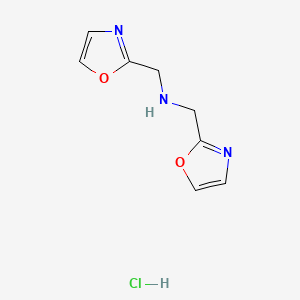
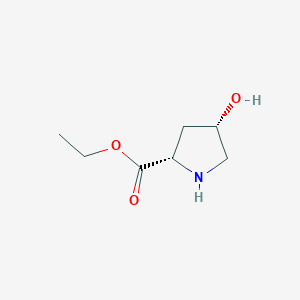
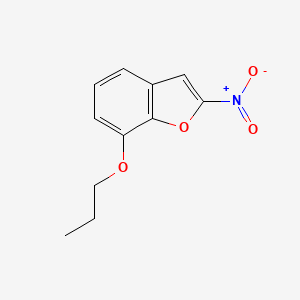
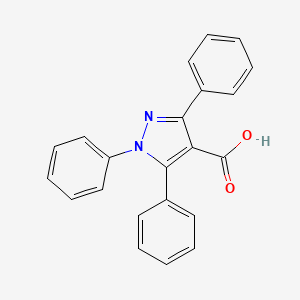
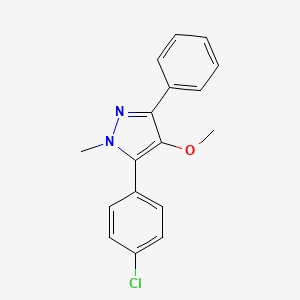

![3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B15209460.png)

